Home > Products > Screening Compounds P24672 > 2,4-dihydroxy-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide
2,4-dihydroxy-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide -

2,4-dihydroxy-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide

Catalog Number: EVT-3971789
CAS Number:
Molecular Formula: C12H9N3O6
Molecular Weight: 291.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Nifuroxazide is a nitrofuran derivative known for its antimicrobial activity. [, ] In scientific research, it serves as a base molecule for developing novel derivatives with enhanced therapeutic potential, particularly in the field of antitumor agents. []

Synthesis Analysis

The synthesis of novel nifuroxazide derivatives typically involves modifications to the base structure, focusing on introducing various substituents on the benzyl group attached to the pyrrole ring and/or hydroxyl groups on the benzene ring. [] These modifications are aimed at improving the antitumor activity of the molecule.

Molecular Structure Analysis

While the provided abstracts don't delve into the specific structural analysis of nifuroxazide itself, they highlight the importance of the nitro group and the benzohydrazide moiety for its biological activity. [] The research focuses on modifying substituents on these core structures to enhance the interaction with target proteins, such as STAT3, a protein involved in cell growth and survival. []

Mechanism of Action

Nifuroxazide and its derivatives exhibit antitumor activity potentially through the inhibition of STAT3. [] This interaction disrupts STAT3 signaling pathways, leading to the suppression of tumor cell growth and survival. [] Docking studies revealed that specific derivatives interact with different domains of STAT3, indicating diverse binding modes and potential for targeted therapy. []

Applications
  • Antitumor Agent Development: Nifuroxazide serves as a scaffold for developing novel antitumor agents. [] By modifying its structure, researchers aim to create derivatives with enhanced potency and selectivity towards cancer cells.
  • STAT3 Inhibitor Design: The ability of nifuroxazide and its derivatives to interact with STAT3 makes them valuable tools for designing and developing potent and specific STAT3 inhibitors. [] These inhibitors hold promise for treating various cancers where STAT3 plays a crucial role.

(E)-2,3-Dihydroxy-N'-((5-nitro-1-(4-(trifluoromethyl)benzyl)-1H-pyrrol-2-yl)methylene)benzohydrazide (Compound 18)

    Compound Description: Compound 18 is a novel Nifuroxazide derivative synthesized by incorporating a 4-(trifluoromethyl)benzyl substituent on the pyrrole ring of Nifuroxazide. In vitro studies demonstrated that compound 18 exhibits greater antitumor activity compared to Nifuroxazide against human nasopharyngeal carcinoma cell lines (CNE2 and SUNE1), with IC50 values ranging from 0.80 to 5.18 μM. [] Docking studies revealed that compound 18 interacts with the coiled-coil, DNA-binding, and linker domain of STAT3, exhibiting a binding energy of -4.16 kcal/mol. []

    Relevance: This compound shares the core structure of 2,4-dihydroxybenzohydrazide with Nifuroxazide, but replaces the 5-nitrofuran ring with a 5-nitro-1-(4-(trifluoromethyl)benzyl)-1H-pyrrole moiety. This modification contributes to its enhanced antitumor activity. []

(E)-N'-((1-(4-Fluorobenzyl)-5-nitro-1H-pyrrol-2-yl)methylene)-2,3-dihydroxybenzohydrazide (Compound 24)

    Compound Description: Compound 24 represents another novel Nifuroxazide derivative featuring a 4-fluorobenzyl substituent on the pyrrole ring. This compound demonstrated superior antitumor activity in vitro against human nasopharyngeal carcinoma cell lines (CNE2 and SUNE1) compared to Nifuroxazide, exhibiting IC50 values between 0.80 and 5.18 μM. [] Docking studies revealed that compound 24 interacts with the SH2 and carboxyl-terminal transactivation domain of STAT3, with binding energies ranging from -3.98 to -3.88 kcal/mol. [] This binding interaction mirrors that of Nifuroxazide. []

    Relevance: Similar to Compound 18, this derivative retains the 2,4-dihydroxybenzohydrazide core of Nifuroxazide, but substitutes the 5-nitrofuran ring with a 5-nitro-1-(4-fluorobenzyl)-1H-pyrrole group. This structural change contributes to its improved antitumor activity. []

(E)-N'-((1-(3-Fluorobenzyl)-5-nitro-1H-pyrrol-2-yl)methylene)-2,3-dihydroxybenzohydrazide (Compound 30)

    Compound Description: Compound 30 is a Nifuroxazide derivative featuring a 3-fluorobenzyl substitution on the pyrrole ring. Similar to compounds 18 and 24, this derivative showed enhanced antitumor activity in vitro against human nasopharyngeal carcinoma cell lines (CNE2 and SUNE1) in comparison to Nifuroxazide, with IC50 values ranging from 0.80 to 5.18 μM. [] Docking studies indicated that compound 30 interacts with the SH2 and carboxyl-terminal transactivation domain of STAT3, displaying binding energies between -3.98 and -3.88 kcal/mol. [] This binding behavior is comparable to that of Nifuroxazide. []

    Relevance: Like the previous two compounds, Compound 30 shares the 2,4-dihydroxybenzohydrazide core with Nifuroxazide but replaces the 5-nitrofuran with a 5-nitro-1-(3-fluorobenzyl)-1H-pyrrole group, leading to improved antitumor activity. []

Properties

Product Name

2,4-dihydroxy-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide

IUPAC Name

2,4-dihydroxy-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]benzamide

Molecular Formula

C12H9N3O6

Molecular Weight

291.22 g/mol

InChI

InChI=1S/C12H9N3O6/c16-7-1-3-9(10(17)5-7)12(18)14-13-6-8-2-4-11(21-8)15(19)20/h1-6,16-17H,(H,14,18)/b13-6+

InChI Key

ZTQOQTRATCODQB-AWNIVKPZSA-N

SMILES

C1=CC(=C(C=C1O)O)C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C=C1O)O)C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-]

Isomeric SMILES

C1=CC(=C(C=C1O)O)C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.